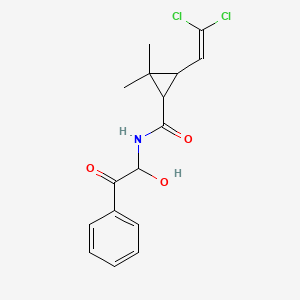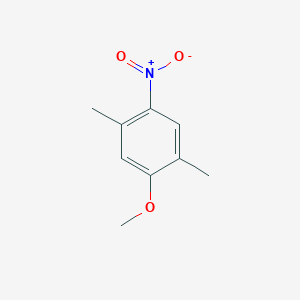
9h-Carbazole-3,6-dicarboxylic acid
Descripción general
Descripción
9H-Carbazole-3,6-dicarboxylic acid is an organic compound with the molecular formula C14H9NO4 It is a derivative of carbazole, a tricyclic aromatic compound, and features two carboxylic acid groups at the 3 and 6 positions of the carbazole ring
Mecanismo De Acción
Target of Action
9h-Carbazole-3,6-dicarboxylic acid is primarily used in the synthesis of metal-organic coordination polymers . These polymers are synthesized by the self-assembly of this compound with Cd (II) and Zn (II) metal salts . The primary targets of this compound are therefore these metal ions.
Mode of Action
The compound interacts with its targets (Cd (II) and Zn (II) metal salts) through a process of self-assembly to form metal-organic coordination polymers . These polymers exhibit excitation wavelength, temperature, and time-dependence afterglow properties, based on multiple excited states that can be regulated by external stimuli .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of metal-organic coordination polymers . These polymers have potential applications in various fields, including materials science and supramolecular chemistry .
Pharmacokinetics
The compound has a molecular weight of 25523 , which may influence its bioavailability
Result of Action
The primary result of the action of this compound is the formation of metal-organic coordination polymers with unique properties . These polymers exhibit excitation wavelength, temperature, and time-dependence afterglow properties . This suggests that the compound could have potential applications in areas such as information encryption .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of the metal-organic coordination polymers is dependent on the presence of Cd (II) and Zn (II) metal salts . Additionally, the afterglow properties of the resulting polymers can be regulated by external stimuli , suggesting that the compound’s action, efficacy, and stability may be environment-dependent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-carbazole-3,6-dicarboxylic acid typically involves the catalytic hydrolysis of 9H-carbazole-3,6-dicarbonitrile. This process is carried out in the presence of a catalytic copper species, such as copper(I) iodide (CuI), under basic conditions (e.g., aqueous sodium hydroxide) at elevated temperatures . The reaction proceeds as follows:
Catalytic Cyanation: 9H-carbazole is reacted with zinc cyanide (Zn(CN)2) in the presence of a palladium catalyst to form 9H-carbazole-3,6-dicarbonitrile.
Hydrolysis: The dicarbonitrile is then hydrolyzed in the presence of CuI and aqueous sodium hydroxide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable and high-yielding nature of the catalytic hydrolysis process makes it a viable option for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated carbazole derivatives.
Aplicaciones Científicas De Investigación
9H-carbazole-3,6-dicarboxylic acid has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of polymers, dyes, and pharmaceuticals.
Material Science: The compound is used in the development of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable structures with metal ions.
Medicinal Chemistry: Research is ongoing into its potential use in drug development, particularly for its anti-cancer and anti-inflammatory properties.
Catalysis: It acts as a catalyst in various organic and inorganic synthesis reactions.
Comparación Con Compuestos Similares
- 9H-Carbazole-2,7-dicarboxylic acid
- 9H-Carbazole-3,6-dicarbonitrile
- 9-Phenyl-9H-carbazole
- 9-Butyl-2,7-bis(1H-1,2,4-triazol-1-yl)-9H-carbazole
Comparison: 9H-carbazole-3,6-dicarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which significantly influences its chemical reactivity and ability to form stable metal complexes. Compared to 9H-carbazole-2,7-dicarboxylic acid, the 3,6-dicarboxylic acid derivative exhibits different electronic properties and reactivity patterns, making it more suitable for certain applications in material science and catalysis .
Propiedades
IUPAC Name |
9H-carbazole-3,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4/c16-13(17)7-1-3-11-9(5-7)10-6-8(14(18)19)2-4-12(10)15-11/h1-6,15H,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVPCCXYGLXHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3=C(N2)C=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284788 | |
| Record name | 9h-carbazole-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3215-41-6 | |
| Record name | 9H-Carbazole-3,6-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazole-3,6-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC39033 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9h-carbazole-3,6-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9H-Carbazole-3,6-dicarboxylic acid suitable for MOF synthesis?
A1: this compound possesses two carboxylic acid groups that can act as linkers to metal ions, facilitating the formation of extended framework structures. The carbazole moiety introduces rigidity and potential for π-π interactions, influencing the overall framework architecture and properties. [, , , , , , ]
Q2: How does the choice of metal ion impact the properties of MOFs derived from this compound?
A2: Different metal ions impart distinct characteristics to the resulting MOFs. For instance, using cobalt ions led to the formation of MOFs with high catalytic activity for benzene tandem acylation-Nazarov cyclization. This activity was attributed to the Lewis acidity of cobalt ions and the synergistic effect within the framework. [] In another study, a zinc-based MOF demonstrated selective adsorption of CO2 over CH4 and N2, highlighting the role of metal ions in gas separation applications. []
Q3: Can you provide an example of how this compound-based MOFs are used for sensing applications?
A3: A europium-containing MOF synthesized using this compound exhibited selective detection of Cr2O72– ions. [] This example demonstrates the potential of tailoring MOFs with specific functionalities for sensing applications by leveraging the properties of the incorporated metal ions and organic linkers.
Q4: How does the structure of the MOF impact its catalytic activity?
A4: The pore size and accessibility of catalytic sites within the MOF significantly impact catalytic activity. In the case of cobalt-based MOFs, those with suitable channel sizes and accessible catalytic sites exhibited superior performance in benzene tandem acylation-Nazarov cyclization. []
Q5: Are there any studies on the photophysical properties of this compound-based MOFs?
A5: Yes, research has explored the photochromic behavior of zinc-based MOFs incorporating this compound and bipyridine or vinylenedipyridine. These MOFs exhibited strut-to-strut energy transfer, leading to color changes upon UV light exposure. The specific chromophore used influenced the color, gamut, and sensitivity of the photochromic response. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B3051143.png)
![Tert-butyl [(1S)-2-[4-[(2-methyl-thiazol-4-YL)methoxy]phenyl]-1-(2S)-oxiranylethyl]-carbamate](/img/structure/B3051144.png)




![2-[(Methylsulfanyl)methyl]pyridine](/img/structure/B3051152.png)






